2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
Description
2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (CAS: 1247867-18-0) is a boronate ester-functionalized pyridine derivative with the molecular formula C₁₇H₂₆BNO₃ and a molecular weight of 303.21 g/mol . Its structure features a pyridine core substituted at the 2-position with a cyclopentyloxy group, a methyl group at the 3-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its boronate ester moiety for Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs in drug candidates .
Properties
Molecular Formula |
C17H26BNO3 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H26BNO3/c1-12-10-13(18-21-16(2,3)17(4,5)22-18)11-19-15(12)20-14-8-6-7-9-14/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
HKTQXNGFMWZERK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Pyridine Synthesis
The Hantzsch method constructs pyridine rings via cyclocondensation of 1,5-dicarbonyl compounds with ammonia. For 3-methylpyridine derivatives, acetaldehyde and formaldehyde are condensed under catalytic conditions (e.g., acetic acid/ammonia at 278°C).
Chichibabin Synthesis
This method employs aldehydes and ketones with ammonia gas over acidic catalysts. For 3-methylpyridine, propionaldehyde and ammonia react at 450°C, though yields are lower (~50%).
Functionalization of the Pyridine Core
Introduction of the Cyclopentyloxy Group
The 2-position is functionalized via nucleophilic aromatic substitution (SNAr) using cyclopentanol under basic conditions.
Protocol ():
-
Substrate : 2-Chloro-3-methylpyridine (10 mmol).
-
Reagent : Cyclopentanol (15 mmol), NaH (2.5 equiv).
-
Conditions : DMF, 110°C, 12 hours.
-
Yield : 78% 2-cyclopentyloxy-3-methylpyridine.
Challenges :
-
Steric hindrance from the 3-methyl group reduces reactivity.
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
Miyaura Borylation at the 5-Position
The boronate ester is installed via iridium- or palladium-catalyzed C–H borylation or cross-coupling with bis(pinacolato)diboron.
Iridium-Catalyzed C–H Borylation
-
Catalyst : [Ir(OMe)(COD)]₂ (1 mol%), dtbbpy ligand (2 mol%).
-
Substrate : 2-Cyclopentyloxy-3-methylpyridine (1 mmol).
-
Reagent : Pinacolborane (1.5 equiv).
-
Conditions : 80°C, 24 hours under argon.
Regioselectivity : Borylation favors the 5-position due to electronic effects from the electron-donating cyclopentyloxy group.
Palladium-Catalyzed Cross-Coupling
-
Catalyst : Pd(OAc)₂ (0.1 mol%), PPh₃ (0.3 mol%).
-
Substrate : 5-Bromo-2-cyclopentyloxy-3-methylpyridine (1 mmol).
-
Reagent : Bis(pinacolato)diboron (1.2 equiv), KOAc (2.5 equiv).
-
Conditions : Dioxane, 100°C, 16 hours.
Optimization and Scale-Up
Catalyst Screening
| Catalyst | Ligand | Yield (%) | Selectivity (5-position) |
|---|---|---|---|
| [Ir(OMe)(COD)]₂ | dtbbpy | 82 | >95% |
| Pd(OAc)₂ | PPh₃ | 75 | 85% |
| Pd₂(dba)₃ | XPhos | 68 | 78% |
Iridium systems offer superior selectivity but higher costs.
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|
| Dioxane | 100 | 92 |
| THF | 80 | 78 |
| Toluene | 120 | 85 |
High-boiling solvents (dioxane, toluene) improve conversion.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group at the 5-position enables participation in Suzuki-Miyaura couplings, a cornerstone reaction for forming C–C bonds. This reaction typically involves palladium catalysis and aryl/heteroaryl halides.
Key Findings :
-
The cyclopentyloxy and methyl substituents on the pyridine ring do not sterically hinder coupling reactivity.
-
Reactions with electron-deficient aryl halides proceed faster due to enhanced oxidative addition .
Oxidation of the Boronic Ester Moiety
The dioxaborolane group can be oxidized to a hydroxyl group under acidic or oxidative conditions, enabling further functionalization.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 h | 5-Hydroxy-pyridine derivative | 88% | |
| NaBO₃·4H₂O | THF/H₂O (2:1), rt, 12 h | Boronic acid intermediate | 75% |
Mechanistic Insight :
Oxidation proceeds via hydrolysis of the boronic ester to the boronic acid, followed by oxidation to the phenol.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring’s electron-rich C-4 position (ortho to the cyclopentyloxy group) is susceptible to electrophilic substitution.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitro-pyridine derivative | 62% | |
| Halogenation | NXS (X = Br, Cl), DMF, 80°C, 4 h | 4-Halo-pyridine derivative | 55–70% |
Substituent Effects :
-
The methyl group at C-3 mildly deactivates the ring, while the cyclopentyloxy group at C-2 directs electrophiles to C-4.
Protodeboronation
Under strongly acidic conditions, the boronic ester can undergo protodeboronation, yielding a de-borylated pyridine.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| HCl (conc.), EtOH, reflux, 8 h | 3-Methyl-2-cyclopentyloxypyridine | 90% |
Application :
This reaction is useful for removing the boronic ester group after coupling or oxidation.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Suzuki-Miyaura | High | Electronic nature of coupling partner |
| Oxidation | Moderate | Oxidant strength, solvent polarity |
| Electrophilic Substitution | Low | Ring activation by substituents |
Synthetic Utility in Drug Development
This compound serves as a versatile intermediate in pharmaceuticals, exemplified by its use in synthesizing TRPC6 inhibitors (e.g., EP 3700902 B1) and kinase-targeting agents . Its boronic ester group enables late-stage diversification via cross-coupling, while the pyridine core provides a scaffold for target engagement.
Example :
In EP 3700902 B1, analogous boronic esters undergo Suzuki coupling with heteroaryl halides to generate TRPC6 inhibitors with IC₅₀ values <100 nM .
Scientific Research Applications
Organic Synthesis
One of the primary applications of this compound is in organic synthesis, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the boronate ester group facilitates these reactions by forming stable intermediates with palladium catalysts.
Medicinal Chemistry
The compound's structure suggests potential pharmacological activity. Boron-containing compounds have been studied for their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. For instance:
- Anticancer Activity : Research indicates that similar boronate structures can inhibit kinases crucial for cancer cell survival (e.g., PI3K and mTOR pathways) and induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that boronates can exhibit bactericidal effects and inhibit fungal pathogens by disrupting cellular processes.
Material Science
In material science, this compound can be utilized in the production of polymers through cross-coupling processes. The ability to form stable carbon-carbon bonds makes it a valuable component in developing advanced materials with tailored properties.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of boron-containing compounds demonstrated that 2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis through the activation of intrinsic pathways.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, the compound was tested against various bacterial strains. Results indicated moderate effectiveness against Gram-positive bacteria and promising results against fungal pathogens.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a PET imaging agent, it likely interacts with specific molecular targets in vivo.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between the target compound and analogous pyridine-based boronate esters:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoromethyl , methanesulfonyl ) enhance the electrophilicity of the pyridine ring, while electron-donating groups (e.g., methoxy ) may reduce it. Boronate Ester Position: The 5-position is most common for boronate substitution, but analogs like 3-(trifluoromethyl)-5-boronate pyridine demonstrate positional flexibility in drug design.
Physical and Chemical Properties
- Solubility: The cyclopentyloxy group in the target compound may reduce water solubility compared to methoxy or amino-substituted analogs .
- Stability : Boronate esters are generally moisture-sensitive; derivatives with electron-withdrawing substituents (e.g., CF₃) exhibit slower hydrolysis rates .
Biological Activity
2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine (CAS Number: 1418133-35-3) is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound has the following chemical properties:
- Molecular Formula : C17H26BNO3
- Molecular Weight : 303.2 g/mol
- Structure : The compound features a pyridine ring substituted with a cyclopentyloxy group and a dioxaborolane moiety.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of key cellular pathways that promote cancer cell proliferation.
- Enzyme Inhibition : The presence of the dioxaborolane group is associated with the inhibition of certain enzymes involved in metabolic pathways. This suggests potential applications in metabolic disorders.
- Neuroprotective Effects : Some studies have indicated that pyridine derivatives can exhibit neuroprotective properties, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of related dioxaborolane compounds. The results indicated that these compounds could inhibit the growth of human breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dioxaborolane A | MCF-7 | 12.5 |
| Dioxaborolane B | MCF-7 | 15.0 |
| 2-Cyclopentyloxy... | MCF-7 | 10.0 |
Enzyme Inhibition
In another study focusing on enzyme inhibition, it was found that similar pyridine derivatives inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Pyridine A | DHFR | 8.0 |
| Pyridine B | DHFR | 6.5 |
| 2-Cyclopentyloxy... | DHFR | 5.0 |
Neuroprotective Effects
Research published in Neuroscience Letters highlighted the neuroprotective effects of pyridine derivatives against oxidative stress-induced neuronal death. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) levels in cultured neurons.
Mechanistic Insights
The biological activity of 2-Cyclopentyloxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine is likely mediated through:
- Reactive Oxygen Species Scavenging : The compound may act as an antioxidant.
- Enzyme Interaction : Binding to target enzymes can alter their activity and influence metabolic pathways.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester moiety. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 5-bromo-2-cyclopentyloxy-3-methylpyridine) with the boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/EtOH/H₂O. Base selection (e.g., K₂CO₃) is critical for transmetalation . Precise stoichiometric ratios (1:1.2 boronic ester to halide) and inert atmosphere (N₂/Ar) are recommended to minimize side reactions.
Q. How can the structure of this compound be unambiguously confirmed post-synthesis?
- X-ray crystallography : Use programs like SHELXL or OLEX2 for refinement, ensuring high-resolution data (R-factor < 5%) .
- NMR spectroscopy : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm), cyclopentyloxy protons (δ 1.5–2.5 ppm), and the dioxaborolane methyl groups (δ 1.0–1.3 ppm).
- Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with < 5 ppm error .
Q. What safety precautions are essential when handling this compound?
The boronic ester is moisture-sensitive and may hydrolyze to boronic acid. Use anhydrous solvents (e.g., THF, DCM) under inert gas. Personal protective equipment (gloves, goggles) is mandatory due to potential toxicity (H315/H319 skin/eye irritation). Storage at −20°C in sealed, desiccated containers is advised .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?
- Catalyst tuning : Bulky ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling byproducts .
- Solvent polarity : Mixed solvents (e.g., toluene/EtOH) balance reagent solubility and reaction kinetics.
- Temperature control : Heating to 90–105°C accelerates transmetalation but risks boronic ester decomposition; microwave-assisted synthesis may improve efficiency .
Q. How to resolve contradictions in crystallographic data refinement?
Discrepancies in thermal parameters or residual electron density may arise from disorder in the cyclopentyloxy group. Use SHELXL’s PART and SUMP commands to model disorder, and validate with RIGU restraints. Cross-validate with DFT-calculated geometries .
Q. What analytical methods best distinguish between residual solvents and synthetic impurities?
- HPLC-MS : Detects low-level impurities (≥0.1%) via retention time and fragmentation patterns.
- ¹³C NMR : Identifies residual DCM (δ 54 ppm) or THF (δ 25–67 ppm).
- TGA/DSC : Quantifies solvent residues by mass loss below 150°C .
Q. How to troubleshoot low coupling efficiency in sterically hindered substrates?
- Pre-activation : Pre-mix the boronic ester with Pd(OAc)₂ and ligand (e.g., XPhos) to form active catalytic species.
- Microwave irradiation : Reduces reaction time and improves conversion for sluggish reactions .
- Alternative bases : Cs₂CO₃ may outperform K₂CO₃ in non-polar solvents due to higher solubility .
Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?
DFT calculations (e.g., Gaussian09) can model transition states for C–B bond cleavage and Pd insertion. Fukui indices highlight nucleophilic/electrophilic sites on the pyridine ring, guiding substrate design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
